molecular formula C11H21NO4 B13590101 tert-butylN-[3-(hydroxymethyl)oxan-3-yl]carbamate

tert-butylN-[3-(hydroxymethyl)oxan-3-yl]carbamate

Cat. No.: B13590101
M. Wt: 231.29 g/mol
InChI Key: MEAOVLPDCLHWQU-UHFFFAOYSA-N
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Description

tert-ButylN-[3-(hydroxymethyl)oxan-3-yl]carbamate is a chemical compound with the molecular formula C10H19NO4 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a hydroxymethyl oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[3-(hydroxymethyl)oxan-3-yl]carbamate typically involves the reaction of tert-butyl isocyanate with 3-(hydroxymethyl)oxan-3-ol. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:

tert-Butyl isocyanate+3-(hydroxymethyl)oxan-3-olThis compound\text{tert-Butyl isocyanate} + \text{3-(hydroxymethyl)oxan-3-ol} \rightarrow \text{this compound} tert-Butyl isocyanate+3-(hydroxymethyl)oxan-3-ol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[3-(hydroxymethyl)oxan-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation of the hydroxymethyl group may yield a carboxylic acid derivative.
  • Reduction of the carbamate group may yield an amine derivative.
  • Substitution reactions can yield a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

tert-ButylN-[3-(hydroxymethyl)oxan-3-yl]carbamate has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor of certain enzymes.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-[3-(hydroxymethyl)oxan-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-ButylN-[3-(hydroxymethyl)oxetan-3-yl]carbamate: Similar structure but with an oxetane ring instead of an oxane ring.

    tert-ButylN-[3-(hydroxymethyl)phenethyl]carbamate: Contains a phenethyl group instead of an oxane ring.

    tert-ButylN-[3-(hydroxymethyl)oxan-4-yl]carbamate: Similar structure but with the hydroxymethyl group at a different position on the oxane ring.

Uniqueness

tert-ButylN-[3-(hydroxymethyl)oxan-3-yl]carbamate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)oxan-3-yl]carbamate

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-11(7-13)5-4-6-15-8-11/h13H,4-8H2,1-3H3,(H,12,14)

InChI Key

MEAOVLPDCLHWQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCOC1)CO

Origin of Product

United States

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